1-Aminoimidazolidin-2-one

Descripción general

Descripción

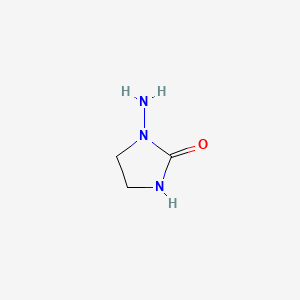

1-Aminoimidazolidin-2-one is a heterocyclic organic compound with the molecular formula C3H7N3O. It is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Aminoimidazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product . Another method includes the intramolecular Mitsunobu cyclization of a serine side chain onto the α-NH of an aza-glycine residue .

Industrial Production Methods: Industrial production of this compound typically involves the direct incorporation of the carbonyl group into 1,2-diamines. This process can be catalyzed by various metal catalysts or organocatalysts to enhance efficiency and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

1-Aminoimidazolidin-2-one undergoes oxidation to form derivatives such as imidazolidinone oxides. Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) under mild conditions (25–50°C).

-

Potassium permanganate (KMnO₄) in acidic or neutral media, yielding N-oxidized products.

Mechanistically, oxidation targets the amino group or adjacent carbon atoms, leading to hydroxylation or ketone formation. For example, oxidation of the amino group produces nitroso or nitro derivatives, depending on reaction severity.

Reduction Reactions

Reduction typically involves the imidazolidinone ring or substituents:

-

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a secondary alcohol, forming imidazolidine derivatives.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces double bonds or nitro groups in substituted derivatives.

Reductive amination has also been reported, converting ketone-containing analogs to secondary amines .

Substitution Reactions

The amino group exhibits nucleophilic reactivity, enabling:

Alkylation

-

Reaction with alkyl halides (e.g., propargyl bromide) in the presence of bases (NaH, LHMDS) yields N-alkylated imidazolidinones .

-

Electrophilic olefins undergo Michael addition at the amino site under phase-transfer conditions (LiCl, TBAB) .

Acylation

Cyclization Reactions

This compound participates in ring-forming reactions:

5-Exo-Dig Cyclization

Acid-Catalyzed Cyclization

-

Trifluoroacetic acid (TFA) promotes intramolecular cyclization of urea derivatives, forming imidazolidin-2-ones via oxonium intermediates .

Acid-Mediated Eliminations

-

HCl or H₂SO₄ induces methanol elimination from methoxy-substituted intermediates, generating iminium cations for further substitutions .

Base-Catalyzed Hydroamidation

-

BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) facilitates intramolecular hydroamidation of propargylic ureas, forming imidazol-2-ones (Scheme 2) .

Cross-Coupling Reactions

-

Sonogashira Coupling : Pd-catalyzed coupling with aryl iodides introduces arylacetylene side chains (50–93% yield) .

-

Suzuki-Miyaura Coupling : Boronic acid derivatives react at substituted positions, enabling diversification.

Mechanistic Insights

-

Cyclization Pathways : DFT calculations indicate allenamide intermediates form under basic conditions, with a low activation barrier (ΔG‡ = 12.5 kcal/mol) for cyclization .

-

Acid-Catalyzed Mechanisms : Iminium cation intermediates facilitate regioselective substitutions, as shown in NOESY and HMBC studies .

Aplicaciones Científicas De Investigación

Peptidomimetics in Drug Discovery

One of the most promising applications of 1-aminoimidazolidin-2-one is in the development of peptidomimetics. These are compounds designed to mimic the structure and function of peptides while offering enhanced stability and bioavailability. Research has demonstrated that peptides containing this compound exhibit increased resistance to enzymatic degradation, making them suitable candidates for therapeutic agents. For instance, analogues of angiotensin-(1-7) incorporating this compound showed improved anti-inflammatory properties and enhanced stability against human angiotensin-converting enzyme (ACE) and dipeptidyl peptidase III (DPP3) .

Bioactive Compounds

The compound has also been explored for its potential as a bioactive agent. Studies indicate that this compound can influence biological pathways associated with inflammation and cell proliferation. Its incorporation into peptide structures may lead to new treatments for conditions such as hypertension and other cardiovascular diseases .

Therapeutic Applications in Cardiovascular Health

A significant study focused on the synthesis of N-aminoimidazolidin-2-one-containing peptides demonstrated their effectiveness in modulating cardiovascular functions. The synthesized peptides showed promising results in preclinical models, indicating their potential as therapeutics for managing blood pressure and heart function .

| Study | Findings | Implications |

|---|---|---|

| Synthesis of Angiotensin-(1-7) Analogues | Increased stability against ACE | Potential treatment for hypertension |

| Evaluation of Anti-inflammatory Activity | Enhanced anti-inflammatory effects | Possible use in inflammatory diseases |

Cancer Research

Another area of research has investigated the role of this compound in cancer treatment. Peptides designed with this compound have shown cytotoxic effects against various cancer cell lines, suggesting a role in targeted cancer therapies . The ability to modify peptide structures with this compound enhances their therapeutic index by improving selectivity towards cancer cells while minimizing toxicity to healthy tissues.

Mecanismo De Acción

The mechanism of action of 1-Aminoimidazolidin-2-one involves its interaction with various molecular targets and pathways. For instance, when incorporated into peptide sequences, it can enhance peptidase stability and improve anti-inflammatory and antiproliferative activities . The compound’s constrained backbone allows it to adopt specific conformations that are crucial for its biological activity .

Comparación Con Compuestos Similares

Imidazolidin-2-one: A closely related compound with similar structural features but different reactivity and applications.

Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure, offering unique properties and applications.

Uniqueness: 1-Aminoimidazolidin-2-one is unique due to its ability to form stable peptidomimetics and its versatility in various chemical reactions. Its constrained backbone and specific conformations make it particularly valuable in drug discovery and development .

Actividad Biológica

1-Aminoimidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of urea derivatives with various electrophiles. For instance, one method includes the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic nucleophiles, leading to the formation of substituted imidazolidinones with good yields and regioselectivity . The reaction conditions can be optimized to enhance yields and selectivity, which is crucial for subsequent biological evaluations.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : Compounds derived from imidazolidinones have shown promising antioxidant properties. In vitro studies indicated that certain derivatives demonstrated significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .

- Anticancer Activity : Research has highlighted the anti-cancer potential of imidazolidinone derivatives. In vitro tests have demonstrated cytotoxic effects against various cancer cell lines, suggesting that these compounds may inhibit tumor growth through different mechanisms .

- Antimicrobial Properties : Some studies have reported antibacterial and antifungal activities associated with imidazolidinone derivatives. These compounds have been tested against various pathogens, showing effective inhibition at low concentrations .

- Anti-Schistosomal Activity : Novel derivatives have been evaluated for their effectiveness against Schistosoma mansoni, with promising results indicating potential for further development as antiparasitic agents .

Case Studies

Case Study 1: Anticancer Evaluation

A study synthesized several novel imidazolidine derivatives and evaluated their anticancer activity through in vitro assays. The results indicated that certain compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range. The study utilized molecular docking to predict interactions with key targets involved in cancer progression, reinforcing the potential therapeutic applications of these compounds .

Case Study 2: Antioxidant Assessment

In another investigation, a series of this compound derivatives were assessed for their antioxidant capacity using DPPH and phosphomolybdenum methods. The best-performing compounds showed a marked increase in antioxidant activity compared to controls, suggesting their utility in preventing oxidative stress-related diseases .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Antioxidant | 15 | |

| Derivative B | Anticancer (A549) | 8 | |

| Derivative C | Antimicrobial (E. coli) | 12 | |

| Derivative D | Anti-Schistosomal | Not reported |

Table 2: Synthesis Conditions for Imidazolidinone Derivatives

Propiedades

IUPAC Name |

1-aminoimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIVBEZCBBHIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961662 | |

| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41401-76-7 | |

| Record name | 2-Imidazolidinone, 1-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041401767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the synthetic routes to access 1-aminoimidazolidin-2-one derivatives?

A1: Research indicates that 1-aminoimidazolidin-2-ones can be synthesized through the cyclic transformation of 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones. These oxadiazolone precursors react with primary alkylamines, leading to ring opening and subsequent cyclization to yield the desired 1-acylamino-3-alkylimidazolidin-2-ones [, ].

Q2: Are there alternative reaction pathways observed for the 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-one precursors?

A2: Yes, the reaction outcome is influenced by the nature of the amine reactant. While primary alkylamines induce cyclic transformation to 1-aminoimidazolidin-2-ones, secondary alkylamines react without affecting the oxadiazolone ring, leading to the formation of amino derivatives []. Additionally, in the presence of sodium alcoholate, the bromo-substituted oxadiazolones undergo a different cyclization pathway to form 2-aryl(or benzyl)-4-alkoxycarbonyl-5,6-dihydro-4H-1,3,4-oxadiazines [].

Q3: What is the significance of the divergent reactivity observed in these reactions?

A3: The observed divergence in reaction pathways highlights the influence of both reactant structure and reaction conditions on the outcome of organic transformations. This understanding is crucial for designing synthetic strategies towards specific heterocyclic targets, such as 1-aminoimidazolidin-2-ones and related compounds []. This knowledge paves the way for exploring the potential applications of these compounds in various fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.